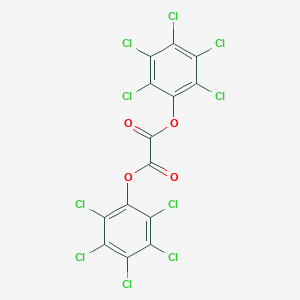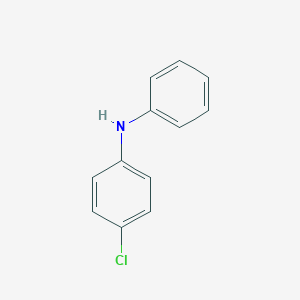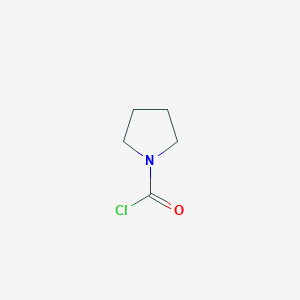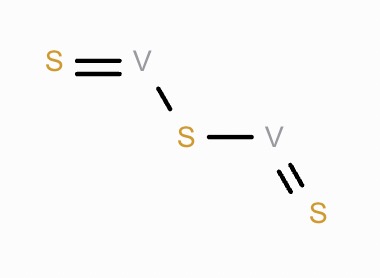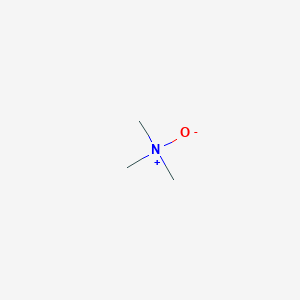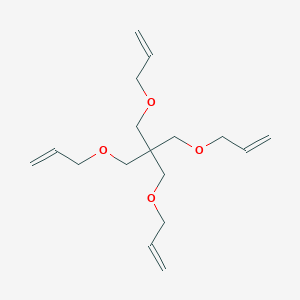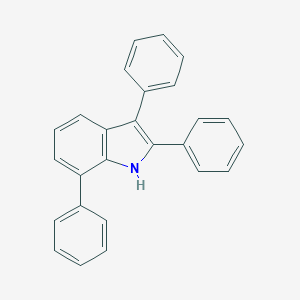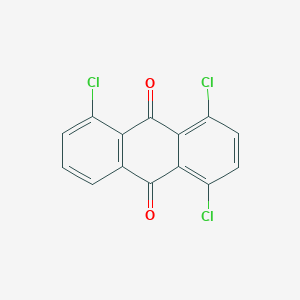
1,4,5-Trichloroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Trichloroanthraquinone (TCAQ) is a synthetic organic compound that belongs to the family of anthraquinone derivatives. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TCAQ is widely used as an oxidizing agent, a dye intermediate, and a catalyst in organic reactions. In
Applications De Recherche Scientifique
1,4,5-Trichloroanthraquinone has been extensively studied for its potential applications in various fields, including organic chemistry, materials science, and medicine. In organic chemistry, 1,4,5-Trichloroanthraquinone is used as an oxidizing agent for the conversion of alcohols to carbonyl compounds. It is also used as a dye intermediate in the production of various dyes. In materials science, 1,4,5-Trichloroanthraquinone is used as a catalyst for the synthesis of graphene oxide and carbon nanotubes. In medicine, 1,4,5-Trichloroanthraquinone has been studied for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 1,4,5-Trichloroanthraquinone is not fully understood. However, it is believed that 1,4,5-Trichloroanthraquinone acts as an oxidizing agent by accepting electrons from other molecules. This process leads to the formation of free radicals, which can cause damage to cells and tissues. 1,4,5-Trichloroanthraquinone has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Effets Biochimiques Et Physiologiques
1,4,5-Trichloroanthraquinone has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1,4,5-Trichloroanthraquinone can induce oxidative stress and DNA damage in cells. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1,4,5-Trichloroanthraquinone can cause liver damage and renal dysfunction in rats.
Avantages Et Limitations Des Expériences En Laboratoire
1,4,5-Trichloroanthraquinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It is also readily available and relatively inexpensive. However, 1,4,5-Trichloroanthraquinone has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. It can also cause damage to cells and tissues, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of 1,4,5-Trichloroanthraquinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 1,4,5-Trichloroanthraquinone, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the use of 1,4,5-Trichloroanthraquinone in the production of graphene oxide and carbon nanotubes could have significant implications for the field of materials science.
Méthodes De Synthèse
1,4,5-Trichloroanthraquinone can be synthesized using a variety of methods, including the oxidation of anthraquinone with chlorine gas, the reaction of anthraquinone with chlorosulfonic acid, and the reaction of anthraquinone with sulfuryl chloride. The most common method for synthesizing 1,4,5-Trichloroanthraquinone involves the reaction of anthraquinone with chlorine gas in the presence of a catalyst, such as iron or aluminum chloride. This method yields high purity 1,4,5-Trichloroanthraquinone with a yield of up to 90%.
Propriétés
Numéro CAS |
1594-64-5 |
|---|---|
Nom du produit |
1,4,5-Trichloroanthraquinone |
Formule moléculaire |
C14H5Cl3O2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
1,4,5-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |
Clé InChI |
ISPZGSLKFNLVQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Synonymes |
1,4,5-Trichloro-9,10-antracenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



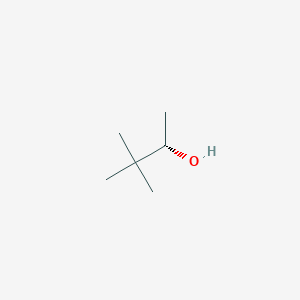
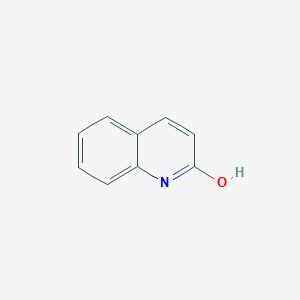
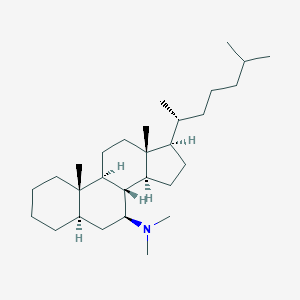
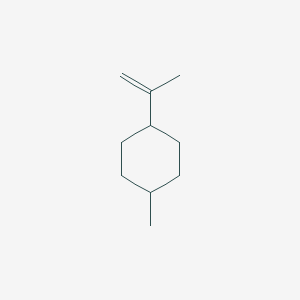
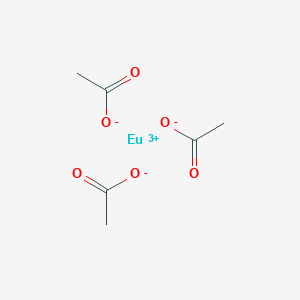
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
